

# Ravidasvir: A Technical Guide to its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Overview for Researchers and Drug Development Professionals

#### **Abstract**

Ravidasvir (formerly PPI-668) is a potent, second-generation, pan-genotypic inhibitor of the Hepatitis C Virus (HCV) non-structural protein 5A (NS5A).[1][2] This document provides a comprehensive technical overview of the discovery, mechanism of action, and synthetic processes of Ravidasvir. It is intended for researchers, scientists, and professionals in the field of drug development. The information compiled herein is based on a thorough review of published scientific literature and patent filings.

# **Discovery and Development**

The discovery of **Ravidasvir** was the result of extensive research efforts to identify novel direct-acting antiviral agents (DAAs) with improved efficacy, a higher barrier to resistance, and pan-genotypic activity against HCV.[2][3] Developed through a collaboration between Presidio Pharmaceuticals and Pharco Pharmaceuticals, **Ravidasvir** emerged from a series of functionalized benzimidazole-naphthylene-imidazole derivatives.[2][4] Preclinical studies demonstrated its potent inhibition of HCV replication and favorable pharmacokinetic properties, leading to its advancement into clinical trials.[2][5]

The development of **Ravidasvir** has also been a notable example of a collaborative approach to drug development for neglected diseases, with organizations like the Drugs for Neglected



Diseases initiative (DNDi) and the Medicines Patent Pool (MPP) playing a role in ensuring its accessibility.[6][7][8]

## **Drug Discovery Workflow**

The discovery of **Ravidasvir** followed a structured workflow common in modern drug development. This process involved target identification, lead discovery and optimization, preclinical evaluation, and finally, clinical trials.





Click to download full resolution via product page

Figure 1: Ravidasvir Discovery and Development Workflow.



#### **Mechanism of Action**

**Ravidasvir** exerts its antiviral effect by targeting the HCV NS5A protein, a multifunctional phosphoprotein essential for viral RNA replication and virion assembly.[1][9] By binding to Domain I of the NS5A protein, **Ravidasvir** induces conformational changes that disrupt the formation of the viral replication complex and impede the assembly of new viral particles.[1] This dual mechanism of action leads to a significant reduction in viral load.[1][9]

#### Signaling Pathway of Ravidasvir Action

The following diagram illustrates the inhibitory effect of **Ravidasvir** on the HCV life cycle.





Click to download full resolution via product page

Figure 2: Mechanism of Action of Ravidasvir.

# Quantitative Data In Vitro Efficacy

**Ravidasvir** has demonstrated potent activity against various HCV genotypes in replicon assays.

| HCV Genotype | EC50 (nM) | Reference |
|--------------|-----------|-----------|
| 1a           | 0.12      | [5]       |
| 1b           | 0.01      | [5]       |
| 3a           | 1.14      | [5]       |

## **Clinical Efficacy**

Clinical trials have evaluated **Ravidasvir** in combination with other direct-acting antivirals, showing high rates of sustained virologic response (SVR).

| Trial Name                              | Combination<br>Therapy                      | Patient<br>Population              | SVR12 Rate | Reference |
|-----------------------------------------|---------------------------------------------|------------------------------------|------------|-----------|
| STORM-C-1<br>(Stage 1)                  | Ravidasvir +<br>Sofosbuvir                  | Genotypes 1, 2, 3, 6               | 97%        | [10][11]  |
| STORM-C-1<br>(Stage 2)                  | Ravidasvir +<br>Sofosbuvir                  | Genotypes 1, 2, 3, 6               | 96.8%      | [12]      |
| Phase II/III<br>(China)                 | Ravidasvir +<br>Danoprevir/r +<br>Ribavirin | Genotype 1<br>(non-cirrhotic)      | 99%        | [13]      |
| Phase II/III<br>(Malaysia/Thaila<br>nd) | Ravidasvir +<br>Sofosbuvir                  | Genotypes 1, 3,<br>HIV co-infected | 97%        | [6][14]   |



# **Synthesis Process**

The chemical synthesis of **Ravidasvir** hydrochloride is a multi-step process that involves the convergent assembly of key intermediates. The core structure consists of a benzimidazole, a naphthalene, and an imidazole moiety.[15]

### **Key Synthetic Steps**

- Synthesis of the Naphthalene-Imidazole Core: This typically begins with 2bromonaphthalene, which undergoes a Friedel-Crafts acylation followed by alkylation and cyclization to form the imidazole ring attached to the naphthalene structure.[15]
- Synthesis of the Benzimidazole Fragment: This intermediate is synthesized from 4-bromo-1,2-diaminobenzene through amide formation and subsequent cyclization.[15]
- Suzuki Coupling: The naphthalene-imidazole boronic ester is coupled with the benzimidazole fragment under Suzuki conditions to form the core structure of Ravidasvir.[15]
- Final Acylation and Salt Formation: The Boc protecting groups are removed, followed by bisacylation with N-Moc-L-valine. The final step involves treatment with HCl to form Ravidasvir hydrochloride.[15]

### **Chemical Synthesis Pathway**

The following diagram outlines the general synthetic route to **Ravidasvir**.



Click to download full resolution via product page



Figure 3: Generalized Synthetic Pathway of Ravidasvir.

# **Experimental Protocols**

Detailed experimental protocols for the synthesis of **Ravidasvir** and its intermediates can be found in the patent literature, such as WO2018227988A1 and WO2017021270A1.[16][17] These documents describe specific reagents, reaction conditions, and purification methods.

For clinical trial protocols, including patient inclusion/exclusion criteria, dosing regimens, and endpoint definitions, refer to the respective clinical trial registrations (e.g., NCT02961426 for the STORM-C-1 trial).[10][11]

#### Conclusion

**Ravidasvir** is a significant advancement in the treatment of chronic Hepatitis C, offering a potent, pan-genotypic, and well-tolerated option as part of combination therapy.[3][4] Its discovery and development underscore the effectiveness of modern drug discovery workflows and the importance of collaborative efforts in addressing global health challenges. The synthetic pathway, while complex, has been optimized for large-scale production. Further research and clinical evaluation continue to solidify the role of **Ravidasvir** in the global effort to eliminate Hepatitis C.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. What is the mechanism of Ravidasvir Hydrochloride? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. scholar.cu.edu.eg [scholar.cu.edu.eg]
- 4. Discovery of ravidasvir (PPI-668) as a potent pan-genotypic HCV NS5A inhibitor -PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]

#### Foundational & Exploratory





- 6. The story of a 'political drug' against hepatitis C | DNDi [dndi.org]
- 7. RAVIDASVIR MPP [medicinespatentpool.org]
- 8. list.essentialmeds.org [list.essentialmeds.org]
- 9. What is Ravidasvir Hydrochloride used for? [synapse.patsnap.com]
- 10. Efficacy and safety of ravidasvir plus sofosbuvir in patients with chronic hepatitis C infection without cirrhosis or with compensated cirrhosis (STORM-C-1): interim analysis of a two-stage, open-label, multicentre, single arm, phase 2/3 trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficacy and safety of ravidasvir plus sofosbuvir in patients with chronic hepatitis C infection without cirrhosis or with compensated cirrhosis (STORM-C-1): interim analysis of a two-stage, open-label, multicentre, single arm, phase 2/3 trial PMC [pmc.ncbi.nlm.nih.gov]
- 12. eEML Electronic Essential Medicines List [list.essentialmeds.org]
- 13. Efficacy and Safety of All-oral, 12-week Ravidasvir Plus Ritonavir-boosted Danoprevir and Ribavirin in Treatment-naïve Noncirrhotic HCV Genotype 1 Patients: Results from a Phase 2/3 Clinical Trial in China PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ravidasvir + sofosbuvir | DNDi [dndi.org]
- 15. Synthesis of Ravidasvir Hydrochloride\_Chemicalbook [chemicalbook.com]
- 16. WO2018227988A1 Method for preparing hepatitis c therapeutic drug ravidasvir -Google Patents [patents.google.com]
- 17. WO2017021270A1 Process for the synthesis of ravidasvir Google Patents [patents.google.com]
- To cite this document: BenchChem. [Ravidasvir: A Technical Guide to its Discovery and Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1651190#ravidasvir-discovery-and-synthesis-process]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com